Cas no 211747-18-1 (2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid)

2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid is a specialized Fmoc-protected amino acid derivative, primarily used in peptide synthesis. Its structure features an Fmoc group for orthogonal protection of the amine functionality, ensuring selective deprotection during solid-phase peptide synthesis (SPPS). The phenylacetic acid moiety provides versatility for further functionalization or conjugation. This compound is particularly valuable for introducing side-chain modifications or constructing constrained peptide scaffolds. Its high purity and stability under standard SPPS conditions make it a reliable building block for complex peptide assembly. The chiral center at the α-carbon ensures stereochemical integrity in synthesized peptides, which is critical for biological activity studies.
2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid structure
211747-18-1 structure
Product Name:2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid
CAS No:211747-18-1
MF:C27H26N2O5
MW:458.505747318268
CID:6461135
PubChem ID:102122047
Update Time:2025-05-20

2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid
    • 2-(2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
    • EN300-1507461
    • 211747-18-1
    • Inchi: 1S/C27H26N2O5/c1-17(26(32)28-15-19-9-3-2-8-18(19)14-25(30)31)29-27(33)34-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,17,24H,14-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)/t17-/m0/s1
    • InChI Key: QEROEZLTWJZHJS-KRWDZBQOSA-N
    • SMILES: O(C(N[C@@H](C)C(NCC1C=CC=CC=1CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 458.18417193g/mol
  • Monoisotopic Mass: 458.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 706
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 105Ų

2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid Pricemore >>

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Additional information on 2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid

2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid: A Comprehensive Overview

2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid, identified by the CAS number 211747-18-1, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising applications in drug development. The molecule incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely recognized for its role in peptide synthesis and as a protecting group in organic chemistry.

The structure of this compound is characterized by a phenyl ring substituted with an acetic acid moiety at the para position. The side chain attached to the phenyl group includes a propanamide segment with an Fmoc group, which introduces steric and electronic effects that could influence its biological activity. The stereochemistry at the chiral center (S configuration) adds another layer of complexity, potentially affecting the compound's pharmacokinetics and interactions with biological targets.

Recent studies have highlighted the importance of Fmoc-containing compounds in various therapeutic areas, including oncology and infectious diseases. For instance, researchers have explored the use of Fmoc derivatives as inhibitors of proteolytic enzymes, which play critical roles in disease progression. The presence of the Fmoc group in CAS No 211747-18-1 suggests that this compound could be a lead candidate for developing enzyme inhibitors or modulators.

In terms of synthesis, the construction of this compound involves multi-step reactions, including nucleophilic substitutions and amide bond formations. The stereochemical control during synthesis is crucial to ensure the correct configuration at the chiral center. Advanced techniques such as enantioselective catalysis or chiral resolution methods are often employed to achieve high enantiomeric excess, which is essential for biological testing.

The pharmacological evaluation of this compound has revealed interesting properties, particularly in its ability to modulate cellular signaling pathways. Preclinical studies have demonstrated that it exhibits selective activity against certain protein targets, making it a valuable tool for understanding disease mechanisms. Furthermore, its chemical stability and solubility profiles have been optimized through iterative synthesis, enhancing its suitability for in vivo studies.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods provide detailed insights into the molecular architecture and help validate the synthetic process.

In conclusion, CAS No 211747-18-1, or 2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid, represents a promising lead compound with diverse applications in drug discovery. Its unique structure, coupled with advancements in synthetic methodology and biological evaluation, positions it as a key player in future therapeutic developments.

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